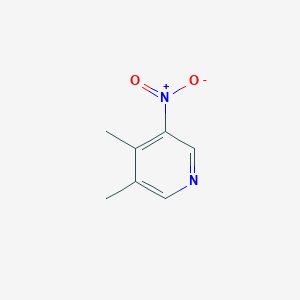

3,4-Dimethyl-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-4-7(6(5)2)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGDWMNIMXOAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496633 | |

| Record name | 3,4-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-36-0 | |

| Record name | 3,4-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethyl-5-nitropyridine chemical properties

An In-depth Technical Guide to 3,4-Dimethyl-5-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this versatile intermediate. The narrative emphasizes the causality behind experimental choices and provides actionable insights for laboratory practice.

Introduction: The Strategic Importance of Substituted Nitropyridines

In the landscape of pharmaceutical development, nitrogen-containing heterocycles are foundational structural motifs. Approximately 14% of FDA-approved N-heterocyclic drugs feature a pyridine moiety, underscoring its significance.[1] this compound (CAS No. 65169-36-0) emerges as a particularly valuable intermediate within this class.[][3][4]

The compound's utility is rooted in the unique electronic properties conferred by its substituents. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring, making it susceptible to a variety of chemical transformations.[5] This, combined with the directing effects of the two methyl groups, provides chemists with a powerful tool for constructing complex molecular architectures. This guide will explore the fundamental characteristics of this molecule, providing the technical foundation necessary for its effective use in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-defined, allowing for reliable identification and quality control.

Core Physical Properties

The fundamental physical constants for this compound are summarized below, providing essential data for handling, storage, and reaction setup.

| Property | Value | Reference |

| CAS Number | 65169-36-0 | [] |

| Molecular Formula | C₇H₈N₂O₂ | [][3] |

| Molecular Weight | 152.15 g/mol | [] |

| Appearance | Yellow prisms | [6] |

| Melting Point | 45.7°C | [] |

| Boiling Point | 270.8 ± 35.0°C | [] |

| Density | 1.197 ± 0.06 g/cm³ | [] |

| IUPAC Name | This compound | [] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the structure and purity of synthesized this compound. The following data represents a typical spectral signature.

| Spectroscopy Type | Key Peaks and Assignments | Reference |

| ¹H NMR | δ (ppm): 2.61 (s, 3H, CH₃), 2.63 (s, 3H, CH₃), 7.26 (br s, 1H, Ar-H), 9.10 (s, 1H, Ar-H) | [7] |

| ¹³C NMR | δ (ppm): 20.2, 24.3, 126.6, 143.2, 143.8, 145.7, 163.3 | [7] |

| Mass Spectrometry | Expected M+ peak at m/z 152.15, consistent with the molecular weight. | [] |

| Infrared (IR) | Expected strong peaks for N-O stretching (nitro group) around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, and C=N/C=C stretching for the aromatic ring. | [8][9] |

Synthesis and Mechanistic Considerations

The primary route to this compound is through the direct nitration of 3,4-dimethylpyridine (3,4-lutidine). The choice of nitrating agent and reaction conditions is critical for achieving high yield and regioselectivity.

Electrophilic Nitration Workflow

A robust and commonly cited method employs nitric acid in the presence of trifluoroacetic anhydride.[6][7] This combination is highly effective for the nitration of pyridine rings, which are generally deactivated towards electrophilic aromatic substitution.

Causality Behind the Method:

-

Deactivated Ring: The pyridine nitrogen acts as an electron-withdrawing group, making the ring less nucleophilic than benzene. Direct nitration with standard nitric/sulfuric acid mixtures is often inefficient.

-

Role of Trifluoroacetic Anhydride (TFAA): TFAA reacts with nitric acid to form the highly reactive nitrating species, trifluoroacetyl nitrate. This reagent is potent enough to nitrate the deactivated pyridine ring under relatively mild conditions. The in-situ generation of dinitrogen pentoxide has also been proposed as a key reactive intermediate in such systems.[6][10]

-

Regioselectivity: The electrophilic attack (by NO₂⁺) occurs preferentially at the β-position (C-3 or C-5) of the pyridine ring, which is electronically less disfavored than the α (C-2, C-6) or γ (C-4) positions. The existing methyl groups at C-3 and C-4 further direct the incoming nitro group to the C-5 position.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process from starting material to purified product.

Caption: Key reactivity pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Nitropyridine derivatives are crucial intermediates for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs). [5]Their value stems from their role as pre-functionalized scaffolds that simplify the construction of complex molecules.

-

Scaffold for Bioactive Molecules: The pyridine ring is a "privileged scaffold" in drug design, frequently interacting with biological targets. [11]By starting with an intermediate like this compound, chemists can rapidly build libraries of compounds for screening.

-

Synthesis of Kinase Inhibitors: The aminopyridine core, accessible from this compound, is prevalent in many kinase inhibitors, which are a major class of anti-cancer drugs. For instance, related aminopyridine structures are investigated as inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3). [1]* "Click Chemistry" and Library Synthesis: The derived amine can be converted to an azide, opening up possibilities for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This allows for the efficient and modular assembly of diverse compound libraries for high-throughput screening. [12]

Safety, Handling, and Storage

As with all nitroaromatic compounds, proper safety protocols are essential when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not readily available in the search results, data from closely related nitropyridine derivatives provides authoritative guidance. [13][14][15]

Hazard Summary and Precautions

| Hazard Class | Precautionary Measures | Reference |

| Skin Irritation | Causes skin irritation (H315). Wear protective gloves and clothing. Wash skin thoroughly after handling. | [13][15] |

| Eye Irritation | Causes serious eye irritation (H319). Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. | [13][15] |

| Respiratory Irritation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [13] |

| Suspected Carcinogen | Suspected of causing cancer (H351) or genetic defects (H341). Obtain special instructions before use. Do not handle until all safety precautions have been read. | [13][15] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Some related compounds are noted as hygroscopic or air-sensitive; storing under an inert atmosphere is good practice. | [13][14] |

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the nitration of substituted pyridines. [6][7]It is designed to be a self-validating system with clear checkpoints.

Objective: To synthesize this compound from 3,4-dimethylpyridine.

Materials:

-

3,4-Dimethylpyridine

-

Trifluoroacetic anhydride (TFAA)

-

Nitric acid (fuming, ≥90%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3,4-dimethylpyridine (1.0 eq) in trifluoroacetic anhydride (5-10 volumes). Cool the mixture to 0°C in an ice bath.

-

Causality: Using TFAA as the solvent ensures anhydrous conditions and its availability to activate the nitric acid. Cooling to 0°C controls the initial exothermic reaction.

-

-

Addition of Nitrating Agent: Add fuming nitric acid (1.1 eq) dropwise to the stirred solution via the addition funnel, ensuring the internal temperature does not exceed 10°C.

-

Causality: Slow, dropwise addition prevents a runaway reaction and the formation of undesired byproducts from overheating.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Causality: This step safely quenches the highly reactive nitrating agent and hydrolyzes the excess TFAA.

-

-

Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7-8).

-

Causality: Neutralization is crucial before extraction to ensure the product, a weak base, is in its neutral form and soluble in the organic solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Causality: The brine wash removes residual water and inorganic salts. MgSO₄ removes the final traces of water.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

-

Characterization: Combine the pure fractions, remove the solvent, and characterize the resulting yellow solid by NMR and Mass Spectrometry to confirm its identity and purity against the reference data in Section 2.2.

References

-

Thermo Fisher Scientific. (2011, June 7). Safety Data Sheet for 2,3-dimethyl-4-nitropyridine 1-oxide. Link

-

Sigma-Aldrich. (2021, October 7). Safety Data Sheet for N,N-dimethylpyridin-4-amine. Link

-

Fisher Scientific Company. (2011, June 7). Safety Data Sheet for 2,3-dimethyl-4-nitropyridine 1-oxide. Link

-

The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Leading Chemical Supplier. Link

-

TCI Chemicals. (2025, July 16). Safety Data Sheet for 2,3-Dimethyl-4-nitropyridine N-Oxide. Link

-

Benchchem. (n.d.). 3,4-Dimethyl-5-nitropyridin-2-amine | CAS 65169-33-7. Link

-

Murray, J. S., & Singh, P. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Link

-

BOC Sciences. (n.d.). This compound | CAS 65169-36-0.

-

Chemspace. (n.d.). This compound | C7H8N2O2. Link

-

Matsumura, Y., & Ariga, M. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Link

-

Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Link

-

BLDpharm. (n.d.). 3,4-Dimethyl-5-nitropyridin-2(1H)-one | CAS 65169-34-8. Link

-

Hit2Lead. (n.d.). This compound | CAS# 65169-36-0. Link

-

Bakke, J. M., & Ranes, E. (2000). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Link

-

The Royal Society of Chemistry. (n.d.). Supporting Information: A Green Synthesis of N-heterocyclic Pyrimido[4,5-b]Quinolines and Pyrido[2,3-d]Pyrimidines. Link

-

Limbach, H. H., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. PMC. Link

-

St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Link

-

BLD Pharm. (n.d.). 3,5-Dimethyl-4-nitropyridine 1-oxide | CAS 14248-66-9. Link

-

Google Patents. (n.d.). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Link

-

ChemicalBook. (2024, May 16). 3,5-Dimethyl-4-nitropyridine 1-oxide | 14248-66-9. Link

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Link

-

Santa Cruz Biotechnology. (n.d.). 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine | CAS 26163-05-3. Link

-

Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Link

-

Kesharwani, T., & Singh, P. (2017). Recent applications of click chemistry in drug discovery. PubMed. Link

-

Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Link

-

Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Link

Sources

- 1. benchchem.com [benchchem.com]

- 3. chem-space.com [chem-space.com]

- 4. Hit2Lead | this compound | CAS# 65169-36-0 | MFCD06637577 | BB-4036766 [hit2lead.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

structural formula of 3,4-Dimethyl-5-nitropyridine

An In-depth Technical Guide to 3,4-Dimethyl-5-nitropyridine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted heterocyclic aromatic compound belonging to the nitropyridine class. With the chemical formula C₇H₈N₂O₂, this molecule features a pyridine core functionalized with two methyl groups and a nitro group.[1][] These substitutions create a unique electronic and steric environment, making it a valuable intermediate in synthetic organic chemistry. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals, which lends significant interest to its derivatives.[3][4] This guide provides a comprehensive overview of the structural formula, synthesis, characterization, and potential applications of this compound for researchers and professionals in drug development and chemical synthesis.

Structural Elucidation and Chemical Identity

The structural integrity of a molecule is the foundation of its chemical behavior and biological activity. This compound is defined by a pyridine ring with methyl groups at positions 3 and 4, and an electron-withdrawing nitro group at position 5.

Molecular Structure

The arrangement of substituents on the pyridine ring dictates its reactivity. The methyl groups are electron-donating, while the nitro group is strongly electron-withdrawing, influencing the electron density distribution within the aromatic system.

Caption: 2D structure of this compound.

Chemical Identification

For unambiguous identification and regulatory purposes, a compound is defined by several key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][] |

| CAS Number | 65169-36-0 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [] |

| Molecular Weight | 152.15 g/mol | [] |

| SMILES | CC1=CN=CC(=C1C)[O-] | [] |

| InChI Key | YBGDWMNIMXOAHA-UHFFFAOYSA-N | [] |

Synthesis Pathway: Electrophilic Nitration

The primary route for synthesizing this compound is through the electrophilic aromatic substitution of the precursor, 3,4-dimethylpyridine, also known as 3,4-lutidine.

Rationale of Synthetic Choice

Direct nitration is a fundamental and widely practiced method for introducing a nitro group onto an aromatic ring.[5] The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of two electron-donating methyl groups on the ring increases its electron density, facilitating the nitration process.

The choice of nitrating agent is critical. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid," is the standard reagent. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the nitration of substituted pyridines.

-

Reactor Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-Lutidine (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) dropwise to the 3,4-Lutidine, ensuring the temperature does not exceed 10 °C. The formation of the pyridinium salt is an exothermic process requiring careful temperature management.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, ~1.5 eq) to concentrated sulfuric acid (~1.5 eq) while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 3,4-Lutidine in sulfuric acid. Maintain the reaction temperature between 0-10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, then heat to 80-90 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. This quenches the reaction and dilutes the acid.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate (Na₂CO₃) or aqueous ammonia until the pH is approximately 8. This step must be performed with caution due to effervescence and heat generation.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Verification and Spectroscopic Data

Confirmation of the molecular structure is achieved through a combination of modern spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the pyridine ring.

| Technique | Expected Observations |

| ¹H NMR | - Two singlets for the two non-equivalent methyl groups (δ ≈ 2.3-2.6 ppm).- Two singlets for the two aromatic protons on the pyridine ring (δ ≈ 8.5-9.0 ppm). The downfield shift is due to the deshielding effect of the nitro group and the ring nitrogen. |

| ¹³C NMR | - Seven distinct signals corresponding to the seven carbon atoms.- Two signals in the aliphatic region for the methyl carbons (δ ≈ 15-25 ppm).- Five signals in the aromatic region for the pyridine ring carbons (δ ≈ 120-160 ppm). |

| FT-IR (cm⁻¹) | - Strong asymmetric N-O stretching band (≈ 1520-1560 cm⁻¹).- Strong symmetric N-O stretching band (≈ 1340-1360 cm⁻¹).- C-H stretching from methyl and aromatic groups (≈ 2900-3100 cm⁻¹).- C=N and C=C stretching from the aromatic ring (≈ 1400-1600 cm⁻¹). |

| Mass Spec. (MS) | - Molecular ion peak [M]⁺ at m/z = 152.15. |

Applications in Drug Development and Chemical Synthesis

Nitropyridine derivatives are highly versatile intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[6][7]

A Versatile Synthetic Intermediate

The true value of this compound lies in the reactivity endowed by its functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, as the resulting aminopyridine is a key precursor for constructing a vast range of heterocyclic systems and for introducing amide, sulfonamide, or urea functionalities.

-

Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring itself is electron-deficient, the potent electron-withdrawing capacity of the nitro group further activates the ring for nucleophilic aromatic substitution reactions.[8] This allows for the displacement of suitable leaving groups by nucleophiles, enabling the formation of new carbon-heteroatom bonds.

Role in Medicinal Chemistry

The pyridine scaffold is present in a wide variety of therapeutic agents, targeting a broad spectrum of diseases.[4] Substituted nitropyridines serve as crucial building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[6][7] Derivatives have been explored for a range of biological activities, including:

-

Enzyme inhibition (e.g., Janus kinase 2, glycogen synthase kinase-3).[3]

-

Anticancer, antiviral, and antimicrobial research.[3]

While specific drug development programs involving this compound are not publicly detailed, its structure makes it an attractive starting point for library synthesis in lead discovery campaigns.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure, confirmed through standard spectroscopic methods, is accessible via the robust and scalable process of electrophilic nitration of 3,4-lutidine. The strategic placement of methyl and nitro groups provides multiple reactive handles for further chemical modification, positioning this compound as a valuable building block for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and other industrial applications.

References

- MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

- Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.

- Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Semantic Scholar.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.

- Bakke, J. Nitropyridines, Their Synthesis and Reactions. ResearchGate.

- Chemspace. This compound.

- The Role of Nitropyridines in Pharmaceutical Development.

- Benchchem. 3,4-Dimethyl-5-nitropyridin-2-amine | CAS 65169-33-7.

- BOC Sciences. CAS 65169-36-0 this compound.

- Wikipedia. Nitration.

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.

Sources

The Strategic Role of Substituted Nitropyridines in Modern Chemistry: A Technical Guide for Researchers

Substituted nitropyridines represent a cornerstone class of heterocyclic compounds, wielding significant influence across the landscape of pharmaceutical development, agrochemical innovation, and materials science.[1][2][3] Their intrinsic electronic properties, conferred by the presence of a powerful electron-withdrawing nitro group on the pyridine scaffold, render them highly versatile intermediates amenable to a vast array of chemical transformations.[4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and application of substituted nitropyridines, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The Foundational Importance of the Nitropyridine Scaffold

The pyridine ring is a privileged structural motif in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing this core.[1] The introduction of a nitro group dramatically alters the chemical personality of the pyridine ring, creating a highly electron-deficient system. This electronic perturbation is the key to the synthetic utility of nitropyridines, facilitating reactions that are otherwise challenging with unsubstituted or electron-rich pyridines.[6][7]

From a strategic standpoint, the nitro group serves two primary functions:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group activates the pyridine ring towards attack by nucleophiles, enabling the facile introduction of a wide range of substituents. This is particularly effective when the nitro group is positioned ortho or para to a leaving group, such as a halogen.

-

A Versatile Functional Handle: The nitro group itself is a synthetic chameleon, readily transformable into other crucial functionalities. Its reduction to an amino group is a gateway to the synthesis of amides, sulfonamides, and for participation in various coupling reactions, significantly expanding the accessible chemical space.[1][4]

Strategic Synthesis of Substituted Nitropyridines

The synthetic approaches to substituted nitropyridines are diverse, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern and the nature of the substituents already present on the pyridine ring.

Direct Nitration: A Classical yet Challenging Approach

Direct electrophilic nitration of pyridine is notoriously difficult due to the deactivation of the ring by the nitrogen atom, which is often protonated under the acidic conditions of nitration.[6][8] This deactivation makes the pyridine ring significantly less reactive than benzene towards electrophiles. However, under forcing conditions, such as treatment with fuming nitric acid and sulfuric acid at high temperatures, 3-nitropyridine can be obtained, albeit in low yields.[9]

A more effective method for the synthesis of 3-nitropyridines involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate then undergoes a[1][10] sigmatropic rearrangement to yield 3-nitropyridine.[8][11][12]

Protocol: Synthesis of 3-Nitropyridine via N-Nitropyridinium Intermediate

-

Formation of N-Nitropyridinium Salt: Pyridine is reacted with dinitrogen pentoxide (N₂O₅) in an organic solvent (e.g., dichloromethane) to form the N-nitropyridinium ion.[8][12]

-

Rearrangement and Isolation: The reaction mixture containing the N-nitropyridinium salt is then treated with an aqueous solution of sodium bisulfite (NaHSO₃).[12][13] The bisulfite facilitates the rearrangement and subsequent workup allows for the isolation of 3-nitropyridine in good yield (around 77%).[11][12]

The causality behind this improved yield lies in avoiding the harsh, strongly acidic conditions of traditional nitration, which favor the formation of the highly deactivated pyridinium ion. The formation of the N-nitropyridinium intermediate provides an alternative, lower-energy pathway to the desired product.

Three-Component Ring Transformations: A Modern Approach

A powerful and versatile method for the synthesis of highly substituted nitropyridines is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone.[14] This reaction allows for the construction of the nitropyridine ring from acyclic precursors in a single step.

Conceptual Workflow of the Three-Component Ring Transformation

Caption: Three-component synthesis of substituted nitropyridines.

In this process, the dinitropyridone acts as an excellent substrate for nucleophilic attack due to its electron-deficient nature and the presence of a good leaving group.[14] The reaction with a ketone and a nitrogen source, such as ammonia, proceeds through the formation of an open-chain intermediate which then cyclizes and aromatizes to afford the substituted nitropyridine.[14] This method is particularly valuable for accessing nitropyridines that are difficult to prepare via other routes.[14]

Functionalization of Pre-existing Pyridine Rings

Often, the most practical approach to a specific substituted nitropyridine is to start with an already substituted pyridine and introduce the nitro group or other functionalities as needed. For instance, the oxidation of aminopyridines can yield nitropyridines, although this method is not always straightforward and can be substrate-dependent.[11]

A widely employed strategy is to utilize commercially available chloronitropyridines, such as 2-chloro-5-nitropyridine or 2-chloro-3-nitropyridine.[1][2][15] The chlorine atom in these compounds is highly activated towards nucleophilic aromatic substitution, allowing for the introduction of a vast array of nucleophiles.

Key Reactions of Substituted Nitropyridines: A Mechanistic Perspective

The reactivity of substituted nitropyridines is dominated by the electron-withdrawing character of the nitro group, which orchestrates the regioselectivity and facility of various transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction of halo-nitropyridines. The presence of the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.

General Mechanism of SNAr on a Chloronitropyridine

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]

- 4. nbinno.com [nbinno.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chempanda.com [chempanda.com]

- 12. researchgate.net [researchgate.net]

- 13. nva.sikt.no [nva.sikt.no]

- 14. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Emergence of Dimethyl-Nitropyridines: A Technical Guide to Their Synthesis, Properties, and Applications

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs. Among its myriad derivatives, dimethyl-nitropyridines represent a class of highly versatile and reactive intermediates. Their discovery and development were born out of the necessity to overcome the inherent challenges of functionalizing the electron-deficient pyridine ring. This guide provides an in-depth exploration of the historical context, synthetic evolution, chemical properties, and biological significance of dimethyl-nitropyridines. We will dissect key experimental protocols, analyze structure-activity relationships, and map their transformation into critical pharmaceutical agents. This document serves as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and field-proven insights into this pivotal class of molecules.

Historical Context: The Challenge of Pyridine Nitration

The "discovery" of dimethyl-nitropyridines is not marked by a single event but rather by a gradual overcoming of a fundamental challenge in heterocyclic chemistry: the direct nitration of the pyridine ring. Unlike benzene, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. This is due to the greater electronegativity of the nitrogen atom, which withdraws electron density from the ring. Furthermore, under the strongly acidic conditions required for nitration (e.g., nitric and sulfuric acid), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring to such an extent that nitration requires harsh conditions and typically results in very low yields of the 3-nitro isomer.[1][2]

The breakthrough came with the strategy of N-oxidation. The resulting pyridine-N-oxide activates the ring towards electrophilic attack, particularly at the 4-position. Following nitration, the N-oxide function can be removed by reduction, providing a viable route to 4-nitropyridines. Early kinetic studies on substituted pyridine-N-oxides, such as 2,6-lutidine 1-oxide, were crucial in elucidating the reactivity of these intermediates.[3] This indirect approach paved the way for the reliable synthesis of a wide array of nitropyridines, including the various dimethyl-nitropyridine isomers, transforming them from chemical curiosities into accessible and invaluable synthetic building blocks.

Synthetic Strategies and Methodologies

The synthesis of dimethyl-nitropyridines primarily follows two main pathways: the direct nitration of a dimethylpyridine (lutidine) or, more commonly, the nitration of a precursor dimethylpyridine-N-oxide. The choice of strategy depends on the desired isomer and the directing effects of the methyl substituents.

General Synthetic Pathways

The electron-donating nature of the methyl groups can facilitate direct nitration to some extent, but the N-oxide route often provides superior yields and regioselectivity. A modern alternative involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then rearranges, often via a[4][5] sigmatropic shift, to yield the 3-nitropyridine upon treatment with bisulfite.[1][6][7]

Caption: General synthetic routes to dimethyl-nitropyridines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

This compound is a key intermediate for the proton pump inhibitor Lansoprazole.[8][9] The following protocol is adapted from patented industrial syntheses, which favor the use of potassium nitrate for improved safety and yield over traditional mixed acids.[8]

-

Step 1: N-Oxidation of 2,3-Lutidine: 2,3-Lutidine is oxidized to 2,3-dimethylpyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in the presence of a suitable catalyst.

-

Step 2: Nitration:

-

Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 92 g of concentrated sulfuric acid (98%) in a reaction vessel equipped with a stirrer and cooling system.

-

Cool the mixture to between -10°C and -5°C.

-

Prepare a nitrating solution by dissolving 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid (98%).

-

Slowly add the nitrating solution dropwise to the cooled pyridine-N-oxide solution, maintaining the temperature below -5°C.

-

After the addition is complete, raise the temperature to 80-85°C and maintain for 2 hours. Monitor the reaction completion using HPLC.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring.

-

Neutralize the aqueous solution and extract the product three times with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield light yellow 2,3-dimethyl-4-nitropyridine-N-oxide. (Expected yield: ~93%).

-

Protocol 2: Synthesis of 2,4-Dimethyl-5-nitropyridine

This isomer has shown potential as an inhibitor of ribonucleotide reductase.[10]

-

Step 1: Nitration of 2,4-Lutidine:

-

Add 2,4-lutidine dropwise to a stirred mixture of fuming nitric acid and concentrated sulfuric acid, while maintaining the temperature below 10°C.

-

After the addition, heat the mixture to 90°C for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Make the solution alkaline by the addition of a concentrated sodium hydroxide solution, ensuring the temperature is kept low.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract and remove the solvent by distillation.

-

The crude product can be purified by vacuum distillation or chromatography to yield 2,4-dimethyl-5-nitropyridine.

-

Physicochemical Properties of Selected Isomers

The substitution pattern of the methyl and nitro groups significantly influences the physical properties of the isomers.

| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dimethyl-5-nitropyridine | CC1=CC(=CN=C1C)[O-] | 89244-47-3 | 152.15 | N/A | N/A[11] |

| 2,4-Dimethyl-3-nitropyridine | CC1=C([O-])C=CN=C1C | 1074-76-6 | 152.15 | 9.5 | 118-123 @ 12 Torr[12] |

| 2,4-Dimethyl-5-nitropyridine | CC1=CC(=NC=C1[O-])C | 1074-99-3 | 152.15 | 21 | 117 @ high vacuum[10] |

| 2,6-Dimethyl-4-nitropyridine | CC1=CC(=CC(=N1)C)[O-] | 4913-57-9 | 152.15 | 47 | 253.4 (Predicted)[13][14] |

| 2,6-Dimethyl-4-nitropyridine-N-oxide | CC1=CC(=CC(=[N+]1[O-])C)[O-] | 4808-64-4 | 168.15 | N/A | N/A[15] |

| 2,3-Dimethyl-4-nitropyridine-N-oxide | CC1=C(C(=C[N+]1=O)C)[O-] | 37699-43-7 | 168.15 | 99-102 | N/A[8] |

Chemical Reactivity and Mechanistic Insights

The unique electronic profile of dimethyl-nitropyridines governs their reactivity. The nitro group is strongly electron-withdrawing, creating electrophilic sites on the pyridine ring, particularly at positions ortho and para to it. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in their synthetic utility. Conversely, the methyl groups are electron-donating, which can modulate the overall reactivity.

The mechanism for the nitration of pyridines via the N₂O₅/NaHSO₃ method is noteworthy as it deviates from a standard electrophilic aromatic substitution. The reaction proceeds through the formation of an N-nitropyridinium ion, followed by nucleophilic attack of bisulfite at the 2- or 4-position. The crucial step is the subsequent intramolecular rearrangement of the nitro group from the nitrogen atom to the 3-position of the ring, which is proposed to occur via a[4][5] sigmatropic shift.[1][7]

Caption: Proposed mechanism for nitration via[4][5] sigmatropic shift.

Core Applications in Drug Discovery and Development

The primary industrial application of dimethyl-nitropyridines is as pivotal intermediates in the synthesis of blockbuster drugs, most notably proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.

Synthesis of Proton Pump Inhibitors

For example, 2,3-dimethyl-4-nitropyridine-N-oxide is a precursor to Lansoprazole, and 3,5-dimethyl-4-nitropyridine-N-oxide is used in the synthesis of Omeprazole and Esomeprazole. The synthetic sequence typically involves:

-

Nitration: As described in Protocol 1.

-

Activation: The N-oxide is often converted to a more reactive intermediate (e.g., a chloropyridine derivative).

-

Nucleophilic Substitution: The activated pyridine is coupled with the requisite benzimidazole thiol moiety.

-

Final Steps: Subsequent oxidation and salt formation yield the final active pharmaceutical ingredient (API).

Caption: Simplified workflow for Lansoprazole synthesis.

Other Bioactive Molecules

Beyond PPIs, the dimethyl-nitropyridine scaffold is explored for a range of other biological activities. The inherent reactivity allows for the generation of diverse chemical libraries. For instance, various nitropyridine derivatives have been synthesized and tested as insecticides, with some showing potent activity with LD₅₀ values in the low mg/L range.[4][16] They also serve as precursors for compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.[4][]

Biological Activity & Known Mechanisms

The biological effects of nitropyridines are diverse and heavily dependent on the specific substitution pattern. The nitro group can act as a hydrogen bond acceptor and its electron-withdrawing nature can be crucial for binding to biological targets.[18]

| Compound/Class | Biological Activity | Mechanism of Action / Target | Representative Data |

| Nitropyridine Derivatives | Insecticidal | Varies; often neurotoxic | LD₅₀: 4–12 mg/L (vs. various pests)[16] |

| 2,4-Dimethyl-5-nitropyridine | Anticancer (in vitro) | Inhibitor of ribonucleotide reductase | More potent than hydroxyurea in vitro[10] |

| JAK2 Inhibitors | Anti-inflammatory / Anticancer | Janus Kinase 2 (JAK2) inhibition | IC₅₀: 8.5–12.2 µM (for derived sulfamides)[4] |

| Various Nitropyridines | Herbicidal | Protoporphyrinogen oxidase inhibition | IC₅₀: 3.11–4.18 μM[4] |

| Diazaphenothiazines | Anticancer | Glioblastoma, melanoma, breast cancer cell lines | IC₅₀ < 0.72 mg/mL[4] |

One of the more clearly elucidated mechanisms is that of 2,4-dimethyl-5-nitropyridine , which acts as a potent inhibitor of ribonucleotide reductase.[10] This enzyme is critical for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, the compound effectively halts DNA replication and cellular proliferation, explaining its observed anticancer activity in vitro.[10]

Pharmacokinetic and Toxicological Profile

There is a significant lack of publicly available, detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological data specifically for dimethyl-nitropyridine intermediates. This information is often proprietary and held within pharmaceutical and chemical companies.

However, based on the general principles of toxicology and drug metabolism, we can infer some likely characteristics:

-

Absorption: As relatively small, moderately lipophilic molecules, they are likely to be absorbed orally and dermally.

-

Metabolism: The primary metabolic pathway for many nitroaromatic compounds in vivo is the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This can be a critical step in both detoxification and, in some cases, toxification (activation to reactive metabolites). The methyl groups may also undergo oxidation.

-

Toxicity: The primary toxicological concern for many nitroaromatic compounds is genotoxicity.[18] The hydroxylamino metabolite, in particular, can be a reactive species capable of forming adducts with DNA. Safety data sheets for compounds like 2,4-dimethyl-5-nitropyridine list warnings for skin, eye, and respiratory irritation.[19] Comprehensive toxicological evaluation, including Ames testing for mutagenicity, is a critical step in the development of any process involving these intermediates. Studies on the parent compound, pyridine, show it can induce certain metabolic enzymes and has a plasma half-life of around 7-8 hours in rats.[20] However, these data should be extrapolated to substituted nitropyridines with great caution.

Conclusion and Future Outlook

Dimethyl-nitropyridines have transitioned from being products of challenging chemical syntheses to indispensable tools in modern organic chemistry. Their journey highlights the ingenuity of chemists in functionalizing historically unreactive scaffolds. Their role as key precursors in multi-billion dollar pharmaceutical products is firmly established, and their utility continues to expand as building blocks for novel agrochemicals and materials.

Future research will likely focus on developing greener and more efficient synthetic routes, potentially leveraging flow chemistry or novel catalytic systems. A critical area for academic and industrial investigation remains the comprehensive toxicological and pharmacokinetic profiling of the various isomers. A deeper understanding of their ADME properties and mechanisms of toxicity will not only ensure safer industrial handling but may also unlock new therapeutic possibilities for this versatile and powerful class of molecules.

References

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Pyo, S., et al. (2018). The molecular structure of 2,6-dimethyl-4-nitropyridine N-oxide. ResearchGate. [Link]

-

Bakke, J. M. (2004). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

-

Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Semantic Scholar. [Link]

-

Nishiwaki, N. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

-

PubChem. (n.d.). 2,6-Dimethyl-3-nitropyridin-4-ol. PubChem. [Link]

-

Pipzine Chemicals. (n.d.). 6-Dimethyl-3-Nitropyridine Detailed Information. Pipzine Chemicals. [Link]

-

Svensen, H. (2002). Synthesis and Functionalization of 3-Nitropyridines. University of Bergen. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

PubChem. (n.d.). 2,3-Dimethyl-5-nitropyridine. PubChem. [Link]

-

IJNRD. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. [Link]

-

Kim, Y. C., et al. (1997). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. PubMed. [Link]

-

Moodie, R. B., et al. (1967). Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide. Journal of the Chemical Society B: Physical Organic. [Link]

-

Chemsrc. (n.d.). 3,5-Dimethyl-4-nitropyridine. Chemsrc. [Link]

-

Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. [Link]

- Nanjing Red Sun Pharmaceutical Research Institute Co., Ltd. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Chemsrc. (n.d.). 2,4-Dimethyl-5-nitropyridine. Chemsrc. [Link]

-

Zhang, M., et al. (2007). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed. [Link]

-

Elsayed, M. A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

Li, G., et al. (2022). In Vitro Activity of the Sudapyridine (WX-081) against Non-Tuberculous Mycobacteria Isolated in Beijing, China. PubMed. [Link]

-

Ružička, L., & Seidel, C. F. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. [Link]

-

ResearchGate. (2023). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate. [Link]

-

Cárdenas-García, S., et al. (2003). Direct nitration of five membered heterocycles. ResearchGate. [Link]

-

Murugan, R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Nitropyridines: Synthesis and reactions | Semantic Scholar [semanticscholar.org]

- 7. nva.sikt.no [nva.sikt.no]

- 8. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 10. 2,4-Dimethyl-5-nitropyridine | 1074-99-3 | FD06844 [biosynth.com]

- 11. 2,3-Dimethyl-5-nitropyridine | C7H8N2O2 | CID 3021426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. 2,6-Dimethyl-4-nitropyridine CAS#: 4913-57-9 [m.chemicalbook.com]

- 14. 2,6-Dimethyl-4-nitropyridine | 4913-57-9 [sigmaaldrich.com]

- 15. 2,6-DIMETHYL-4-NITROPYRIDINE-1-OXIDE | 4808-64-4 [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 18. chempanda.com [chempanda.com]

- 19. 2,4-Dimethyl-5-nitropyridine | CAS#:1074-99-3 | Chemsrc [chemsrc.com]

- 20. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,4-Dimethyl-5-nitropyridine: A Technical Guide for Researchers

Introduction

3,4-Dimethyl-5-nitropyridine is a substituted nitropyridine that holds significant interest for researchers in medicinal chemistry and materials science. As with many nitropyridine derivatives, its unique electronic properties, stemming from the electron-withdrawing nitro group on the pyridine ring, make it a valuable intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs). The pyridine scaffold is a common motif in a vast array of FDA-approved drugs, highlighting the importance of understanding the chemical characteristics of its derivatives.

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of readily available experimental spectra, this guide leverages established principles of spectroscopy and data from analogous compounds to offer a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines standardized experimental protocols for the acquisition of these spectra, providing a self-validating framework for researchers working with this and similar compounds.

Predicted Spectroscopic Data and Interpretation

A thorough understanding of the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. The following sections detail the predicted spectroscopic data, with justifications based on established substituent effects and data from related molecules.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the two methyl groups. The chemical shifts are predicted based on the electronic environment of each proton, which is significantly influenced by the nitrogen atom in the ring and the electron-withdrawing nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.5 - 8.7 | s | - | Deshielded by the adjacent nitrogen atom and the meta-positioned nitro group. |

| H-6 | 8.8 - 9.0 | s | - | Significantly deshielded by the adjacent nitrogen atom and the ortho-positioned nitro group. |

| 3-CH₃ | 2.3 - 2.5 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |

| 4-CH₃ | 2.5 - 2.7 | s | - | Slightly more deshielded than the 3-CH₃ due to the adjacent nitro group. |

Causality behind Predictions: The predicted chemical shifts are based on the additive effects of substituents on the pyridine ring. The nitrogen atom strongly deshields the α-protons (H-2 and H-6). The powerful electron-withdrawing nitro group further deshields protons, with the effect being most pronounced for the ortho- and para-positions. In this case, H-6 is ortho to the nitro group, and H-2 is meta, leading to the predicted downfield shifts. The two methyl groups will appear as singlets as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom, the nitro group, and the methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 150 - 155 | Deshielded by the adjacent nitrogen atom. |

| C-3 | 135 - 140 | Influenced by the attached methyl group and the adjacent nitro group. |

| C-4 | 140 - 145 | Influenced by the attached methyl group and the adjacent nitro group. |

| C-5 | 145 - 150 | Strongly deshielded by the directly attached, electron-withdrawing nitro group. |

| C-6 | 155 - 160 | Deshielded by the adjacent nitrogen atom and the ortho-nitro group. |

| 3-CH₃ | 18 - 22 | Typical chemical shift for an aromatic methyl group. |

| 4-CH₃ | 20 - 24 | Typical chemical shift for an aromatic methyl group, potentially slightly deshielded. |

Expertise in Interpretation: The prediction of ¹³C NMR chemical shifts in substituted pyridines can be complex. However, general trends can be applied. The carbon atoms directly bonded to the nitrogen (C-2 and C-6) are expected to be significantly downfield. The carbon bearing the nitro group (C-5) will also be strongly deshielded. The chemical shifts of C-3 and C-4 are influenced by both the methyl and nitro substituents. Additivity rules for substituted benzenes and pyridines can be used for a more precise prediction[1][2].

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the presence of the nitro functional group.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100 - 3000 | Weak to Medium | C-H stretch (aromatic) | Characteristic for C-H bonds on the pyridine ring. |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching | Typical for aromatic and heteroaromatic rings. |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch | A characteristic and strong absorption for nitro compounds. |

| 1360 - 1320 | Strong | Symmetric NO₂ stretch | Another characteristic and strong absorption for nitro compounds. |

| 850 - 750 | Medium to Strong | C-H out-of-plane bending | The substitution pattern on the pyridine ring will influence the exact position of this band. |

Trustworthiness of Data: The presence of two strong absorption bands in the regions of 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹ is a highly reliable indicator for the presence of a nitro group. The exact positions can be influenced by the electronic environment of the ring.

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. For this compound (C₇H₈N₂O₂), the expected molecular weight is approximately 152.15 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 152 | [M]⁺ | Molecular ion peak. |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 122 | [M - NO]⁺ | Loss of nitric oxide radical. |

| 106 | [M - NO₂]⁺ | Loss of a nitro radical, a common fragmentation for nitroaromatics. |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |

Mechanistic Insights: The fragmentation of nitroaromatic compounds in mass spectrometry is well-documented. The molecular ion is expected to be observed. Common fragmentation pathways include the loss of the nitro group as NO₂ or the loss of NO followed by the loss of a carbonyl group. Cleavage of the methyl groups is also a probable fragmentation pathway.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands depending on the sample concentration).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Diagram of NMR Workflow:

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the nitro group.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Diagram of IR (ATR) Workflow:

Caption: The straightforward process of IR analysis using ATR.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

-

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

The data system generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Diagram of Mass Spectrometry (EI) Workflow:

Caption: The core stages of electron ionization mass spectrometry.

Synthesis and Potential Impurities

A plausible synthetic route to this compound could involve the nitration of 3,4-dimethylpyridine. The nitration of pyridines can be challenging and may require harsh conditions, often leading to a mixture of isomers and byproducts.

Potential Impurities and their Spectroscopic Signatures:

-

Starting Material (3,4-dimethylpyridine): The absence of signals corresponding to the nitro group in the IR spectrum and a different aromatic proton pattern in the ¹H NMR spectrum would indicate the presence of the starting material.

-

Isomeric Products: Nitration could potentially occur at other positions on the pyridine ring, leading to isomeric dimethyl-nitropyridines. These isomers would have distinct ¹H and ¹³C NMR spectra, although their IR and mass spectra might be very similar.

-

Over-nitrated Products: Under forcing conditions, dinitration products might be formed, which would have a higher molecular weight in the mass spectrum.

A thorough analysis of the spectroscopic data is essential to confirm the identity and purity of the desired this compound product.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of interest in drug discovery and materials science. By leveraging established spectroscopic principles and data from analogous structures, this guide offers a solid foundation for researchers to identify and characterize this molecule. The inclusion of standardized, self-validating experimental protocols further equips scientists with the necessary tools to obtain high-quality, reliable data. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to be a valuable resource in that endeavor.

References

-

Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(2), 63-76. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

American Chemical Society. (2017). Infrared Spectroscopy. ACS Reagent Chemicals. Retrieved from [Link]

-

LibreTexts. (2022). Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of Dimethyl-nitropyridines

<

This guide provides a comprehensive overview of the systematic approach to naming dimethyl-nitropyridine compounds according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles, hierarchical rules, and practical application for unambiguous chemical communication.

Foundational Principles: The Pyridine Core

The journey into naming complex substituted pyridines begins with a firm understanding of the parent heterocycle. Pyridine is a six-membered aromatic ring containing one nitrogen atom.[1] The IUPAC has retained the common name "pyridine" as the preferred name, discouraging the systematic name "azine".[1][2][3]

The cornerstone of pyridine nomenclature is the numbering system. The nitrogen atom is invariably assigned the locant (position number) '1'.[1][4][5] Numbering then proceeds sequentially around the ring, as illustrated below. This fixed numbering is the foundation upon which all substituent positions are built.

Caption: IUPAC numbering convention for the pyridine ring.

The Hierarchy of Substitution: Applying the Lowest Locant Rule

When multiple substituents are present on the pyridine ring, as in dimethyl-nitropyridines, the primary directive is the principle of lowest locants . This rule dictates that the ring must be numbered to assign the lowest possible set of numbers to the substituents.[6]

It is a common misconception that certain functional groups are given priority in the numbering of the parent heterocycle itself; however, for a simple heterocycle like pyridine, the heteroatom's position is fixed at 1.[4] The position of the substituents plays no part in the initial numbering of the ring atoms but is the sole determinant for deciding the direction of numbering (clockwise or counter-clockwise) after the heteroatom is assigned position 1.[4]

The process involves two key steps:

-

Assign '1' to the nitrogen atom.

-

Number the ring carbons (2 through 6) in the direction (clockwise or counter-clockwise) that results in the lowest possible numerical sequence for the substituent positions when compared term by term.

Assembling the Name: Alphabetical Precedence

Once the locants for all substituents have been determined by the lowest locant rule, the substituent groups are cited as prefixes in alphabetical order .[6][7] For dimethyl-nitropyridines, the prefixes are "dimethyl" and "nitro".

-

Dimethyl : The prefix "di-" indicates two methyl groups. For alphabetization, this multiplicative prefix is ignored, and the "m" in "methyl" is used.[7]

-

Nitro : This prefix refers to the -NO₂ group.

Therefore, "dimethyl" is cited before "nitro" in the final name.

Step-by-Step Protocol for Naming Dimethyl-nitropyridines

This self-validating protocol ensures a systematic and reproducible approach to naming any isomer.

-

Identify the Parent Heterocycle : The parent is pyridine .

-

Identify all Substituents : Two methyl (-CH₃) groups and one nitro (-NO₂) group.

-

Assign Locant 1 : The nitrogen atom of the pyridine ring is always position 1.

-

Determine Lowest Locant Set :

-

Mentally number the ring clockwise from the nitrogen (N=1, C=2, C=3, etc.) and record the set of locants for the substituents.

-

Mentally number the ring counter-clockwise from the nitrogen (N=1, C=6, C=5, etc.) and record the second set of locants.

-

Compare the two sets of numbers. The correct set is the one that contains the lower number at the first point of difference.

-

-

Alphabetize Prefixes : Arrange the substituent names alphabetically ("dimethyl", then "nitro").

-

Construct the Final Name :

-

Begin with the locants for the methyl groups, separated by a comma.

-

Add the prefix "dimethyl".

-

Add the locant for the nitro group.

-

Add the prefix "nitro".

-

Conclude with the parent name "pyridine".

-

Separate numbers from letters with hyphens.

-

Caption: Workflow for the systematic naming of dimethyl-nitropyridines.

Case Studies: Worked Examples

Applying the protocol to specific isomers demonstrates its utility and clarifies the causality behind the final names.

| Isomer Structure | Clockwise Locants | Counter-Clockwise Locants | Lowest Set | Alphabetical Order | Correct IUPAC Name | PubChem CID |

| Methyls at 2,3; Nitro at 5 | 2,3,5 | 2,5,6 | 2,3,5 | dimethyl, nitro | 2,3-Dimethyl-5-nitropyridine | 3021426 |

| Methyls at 2,3; Nitro at 6 | 2,3,6 | 2,4,6 | 2,3,6 | dimethyl, nitro | 2,3-Dimethyl-6-nitropyridine | 12404068 |

| Methyls at 2,4; Nitro at 3 | 2,3,4 | 2,4,5 | 2,3,4 | dimethyl, nitro | 2,4-Dimethyl-3-nitropyridine | 13717481 |

| Methyls at 3,5; Nitro at 4 | 3,4,5 | 3,4,5 | 3,4,5 | dimethyl, nitro | 3,5-Dimethyl-4-nitropyridine | 13430054 |

Example 1: 2,3-Dimethyl-5-nitropyridine[11]

Caption: Structure of 2,3-Dimethyl-5-nitropyridine.

-

Clockwise numbering : Substituents are at positions 2, 3, and 5. The locant set is (2,3,5).

-

Counter-clockwise numbering : Substituents would be at positions 5, 6, and 2. The locant set, arranged in ascending order, is (2,5,6).

-

Decision : Comparing (2,3,5) and (2,5,6) at the first point of difference (the second number), 3 is lower than 5. Therefore, the (2,3,5) set is chosen.

-

Final Name : Citing "dimethyl" before "nitro" results in 2,3-Dimethyl-5-nitropyridine .[8]

Example 2: 2,3-Dimethyl-6-nitropyridine[12]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Blue Book chapter P-2 [iupac.qmul.ac.uk]

- 3. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. 2,3-Dimethyl-5-nitropyridine | C7H8N2O2 | CID 3021426 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of 3,4-Dimethyl-5-nitropyridine

An In-Depth Technical Guide to 3,4-Dimethyl-5-nitropyridine for Advanced Research

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of key chemical intermediates is paramount. This compound stands out as a heterocyclic building block with significant potential. Its unique electronic and structural characteristics, stemming from the interplay between the pyridine ring, methyl substituents, and the strongly electron-withdrawing nitro group, make it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, grounded in established scientific principles.

Core Molecular and Physical Properties

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous FDA-approved pharmaceuticals, making its derivatives highly valuable in medicinal chemistry.[1][2] The addition of a nitro group significantly modulates the ring's reactivity, rendering it susceptible to a variety of chemical transformations that are otherwise challenging to achieve.[3]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [][5][6] |

| Molecular Weight | 152.15 g/mol | [][7] |

| CAS Number | 65169-36-0 | [][5][6] |

| Appearance | Yellow prisms or oil | [8][9] |

Synthesis Protocol and Mechanistic Considerations

The direct nitration of pyridine rings is a notoriously difficult transformation due to the deactivation of the ring by the protonated nitrogen under acidic conditions. However, effective methods have been developed to overcome this challenge. The synthesis of this compound is typically achieved through the direct nitration of the corresponding lutidine (dimethylpyridine) precursor.

Experimental Protocol: Nitration of 3,4-Lutidine

This protocol is based on established literature methods for the nitration of substituted pyridines.[8][9] The causality behind this choice of reagents lies in the in-situ generation of a potent nitrating agent under conditions that are compatible with the pyridine substrate.

Step 1: Reagent Preparation

-

Chill trifluoroacetic anhydride in an ice bath. The anhydride serves as a solvent and a promoter for the reaction.

-

Slowly add the starting material, 3,4-lutidine (3,4-dimethylpyridine), to the chilled trifluoroacetic anhydride. Stir the mixture under these chilled conditions for approximately 2 hours.

Step 2: Nitration

-

Slowly add a nitrating agent, such as nitric acid, to the mixture while maintaining the chilled temperature. The trifluoroacetic anhydride reacts with nitric acid to form a more reactive nitrating species.

-

Allow the reaction to proceed, monitoring its progress via thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, carefully quench the reaction mixture with ice water.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) to a neutral or slightly basic pH.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product, which may be a yellow oil or solid, using column chromatography to obtain pure this compound.[8][9]

Synthesis Workflow Diagram

Caption: Key synthetic pathways originating from the core molecule.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a standard suite of analytical techniques is employed. The structural confirmation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. [8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyridine ring and the two methyl groups at the C3 and C4 positions. The chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.

-